N-(1H-indol-6-yl)thiourea
Overview
Description
N-(1H-indol-6-yl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
N-(1H-indol-6-yl)thiourea is a compound that has been found to interact with the orphan nuclear receptor Nur77 . Nur77, also known as NR4A1, NGFI-B, or TR3, is a unique transcription factor encoded by an immediate early gene and is a potential therapeutic target for cancer treatment .
Mode of Action
The compound’s interaction with its targets involves modulation of the expression and activity of Nur77 . This modulation can lead to changes in the transcription of genes regulated by Nur77, affecting various physiological and pathological processes .
Biochemical Pathways
Given its interaction with nur77, it is likely that it influences pathways regulated by this transcription factor . Nur77 is involved in multiple physiological and pathological processes, including cell survival and cell death, and is implicated in various malignancies .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its modulation of Nur77. In studies, certain derivatives of the compound have been found to induce Nur77 expression in a time- and dose-dependent manner in H460 cells . This induction can lead to changes in cell survival and death, impacting the progression of malignancies .
Biochemical Analysis
Biochemical Properties
N-(1H-indol-6-yl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles . This indole can then be reacted with thiourea under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by thiourea addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
N-(1H-indol-6-yl)thiourea has several scientific research applications, including:
Comparison with Similar Compounds
N-(1H-indol-6-yl)thiourea can be compared with other indole derivatives and thiourea compounds. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Thiourea: Used in various industrial applications and as a reagent in organic synthesis.
This compound is unique due to its combined indole and thiourea moieties, which confer distinct chemical and biological properties. Its ability to inhibit tyrosinase and potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
1H-indol-6-ylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9(13)12-7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H3,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJEOWVMAIHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-81-0 | |
Record name | N-1H-Indol-6-ylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860609-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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